N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide
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Overview
Description
N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, which are linked through a butanehydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide typically involves the condensation of 3-methoxy-4-methylbenzaldehyde with 4-(4-methoxyphenyl)butanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazide derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide can be compared with similar compounds such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has similar structural features and is used in similar applications.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with comparable chemical properties and uses.
4-methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
These comparisons highlight the unique structural features and applications of N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide, distinguishing it from other related compounds .
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-methylphenyl)methylideneamino]-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O3/c1-15-7-8-17(13-19(15)25-3)14-21-22-20(23)6-4-5-16-9-11-18(24-2)12-10-16/h7-14H,4-6H2,1-3H3,(H,22,23)/b21-14+ |
InChI Key |
GDWCJCRUKFRAHN-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)CCCC2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)CCCC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
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